molecular formula C7H15NOS B13261560 2-Methoxy-2-(thiolan-3-yl)ethan-1-amine

2-Methoxy-2-(thiolan-3-yl)ethan-1-amine

Cat. No.: B13261560
M. Wt: 161.27 g/mol
InChI Key: QNSDMQQKSRLMDM-UHFFFAOYSA-N
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Description

2-Methoxy-2-(thiolan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C7H15NOS and a molecular weight of 161.27 g/mol . This compound is characterized by the presence of a methoxy group, a thiolane ring, and an ethanamine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-Methoxy-2-(thiolan-3-yl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of 2-methoxyethanol with thiolane-3-carboxylic acid, followed by the reduction of the resulting ester to yield the desired amine . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and appropriate safety measures.

Chemical Reactions Analysis

2-Methoxy-2-(thiolan-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-2-(thiolan-3-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research involving this compound includes its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(thiolan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

2-Methoxy-2-(thiolan-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

    2-(Thiolan-3-yl)ethan-1-amine: This compound lacks the methoxy group and has a similar structure, making it useful for comparative studies.

    2-Methoxy-2-(oxolan-3-yl)ethan-1-amine: This compound has an oxolane ring instead of a thiolane ring, providing insights into the effects of ring structure on chemical and biological properties.

    2-(2-Methoxynaphthalen-1-yl)ethan-1-amine: This compound contains a naphthalene ring, offering a different aromatic system for comparison.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-methoxy-2-(thiolan-3-yl)ethanamine

InChI

InChI=1S/C7H15NOS/c1-9-7(4-8)6-2-3-10-5-6/h6-7H,2-5,8H2,1H3

InChI Key

QNSDMQQKSRLMDM-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1CCSC1

Origin of Product

United States

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